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Compound of Interest

Compound Name: 2-Fluoro-3-methoxybenzamide
CAS No.: 198204-64-7
Cat. No.: B3040414
Get Quote
. J

CAS: 198204-64-7 Formula: CsHsFNO2 Molecular Weight: 169.15 g/mol [1]

Executive Summary

2-Fluoro-3-methoxybenzamide is a specialized fluorinated aromatic building block critical to
modern medicinal chemistry.[1] It serves as a high-value pharmacophore in the development of
Poly(ADP-ribose) polymerase (PARP) inhibitors and other targeted oncological therapies.[1] Its
structural uniqueness lies in the ortho-fluorine substitution, which imposes specific
conformational constraints and metabolic stability, while the meta-methoxy group acts as a
tunable electronic handle. This guide details its structural properties, validated synthetic
pathways, and application in fragment-based drug discovery (FBDD).[1]

Chemical Identity & Structural Analysis[1][2]
Core Specifications
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Property Specification

CAS Number 198204-64-7

IUPAC Name 2-Fluoro-3-methoxybenzamide
SMILES COC1=C(F)C(C(N)=0)=CC=C1
Molecular Weight 169.15 Da

H-Bond Donors 2 (Amide -NH2)

H-Bond Acceptors 3 (Amide C=0, Methoxy O, Fluorine)

2-Fluoro-3-methoxybenzoic acid (CAS 137654-
20-7)

Precursor Acid

Structural Electronic Effects

The 2,3-substitution pattern creates a unique electronic environment on the benzamide core,
distinct from the more common 4-fluoro analogs.[1]

o Ortho-Fluoro Effect: The fluorine atom at the C2 position exerts a strong inductive
withdrawing effect (-I) on the amide carbonyl carbon, increasing its electrophilicity.[1]
Sterically, the C2-F atom forces the amide group out of planarity with the benzene ring to a
lesser degree than a chloro- substituent, maintaining a balance between solubility and pi-
stacking capability.[1]

» Meta-Methoxy Push-Pull: The methoxy group at C3 acts as a pi-donor (+M), partially
counteracting the electron-withdrawing nature of the fluorine.[1] This "push-pull" system
modulates the pKa of the amide protons, influencing their hydrogen-bonding strength—a
critical factor for binding to the Ser90/Gly86 residues in the PARP catalytic pocket.[1]

Structural Visualization

The following diagram illustrates the electronic connectivity and steric interactions within the
molecule.
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Caption: Electronic and steric influence of functional groups on the central benzene core.[1]

Synthetic Pathways[1][7]

The synthesis of 2-Fluoro-3-methoxybenzamide is most reliably achieved via the activation of
its corresponding carboxylic acid.[1] Direct amidation of the ester or nitrile hydrolysis are
alternative but less efficient routes due to the steric hindrance of the ortho-fluorine.[1]

Primary Route: Acid Chloride Activation

This protocol ensures high conversion rates by mitigating the reduced nucleophilicity of the
sterically crowded carbonyl.[1]

Reagents:

e Precursor: 2-Fluoro-3-methoxybenzoic acid (CAS 137654-20-7).[2][3][4][5]
 Activator: Thionyl Chloride (SOCI2) or Oxalyl Chloride ((COCI)2).[1]

» Nucleophile: Agueous Ammonia (NH2OH) or Ammonia gas.[1]
Mechanism:

e Activation: The carboxylic acid reacts with SOCI2 to form the highly reactive acid chloride
intermediate, releasing SOz and HCI gas.[1]
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e Amidation: The acid chloride undergoes nucleophilic acyl substitution with ammonia.[1] The
ortho-fluorine accelerates this step inductively despite the steric bulk.

Synthetic Workflow Diagram

Start: 2-Fluoro-3-methoxybenzoic Acid
(CAS 137654-20-7)

'
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Intermediate:
2-Fluoro-3-methoxybenzoyl Chloride

Amidation: NH4OH (aq), 0°C
(Nucleophilic Substitution)

Product: 2-Fluoro-3-methoxybenzamide

(CAS 198204-64-7)

Click to download full resolution via product page

Caption: Step-by-step synthetic pathway from the carboxylic acid precursor.

Experimental Protocols
Synthesis of 2-Fluoro-3-methoxybenzamide

Note: All procedures must be performed in a fume hood due to the generation of corrosive
gases (SOz, HCI).[1]

 Activation Step:
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o Charge a round-bottom flask with 2-Fluoro-3-methoxybenzoic acid (1.0 eq, 10 mmol) and
dry dichloromethane (DCM, 20 mL).

o Add a catalytic amount of DMF (2 drops).[1][6]
o Dropwise add Oxalyl Chloride (1.5 eq, 15 mmol) at 0°C under nitrogen atmosphere.

o Allow the mixture to warm to room temperature and stir for 2 hours until gas evolution
ceases.

o In-process check: Confirm conversion to acid chloride via TLC (quench aliquot with MeOH
to check for methyl ester).

[¢]

Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and solvent.

e Amidation Step:

[¢]

Redissolve the crude acid chloride residue in dry THF (10 mL).

Cool the solution to 0°C.

[¢]

[e]

Slowly add Aqueous Ammonia (28%) (5.0 eq) or bubble NHs gas through the solution.[1]

o

Stir for 1 hour at 0°C, then warm to room temperature.
e Workup & Purification:
o Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

o Wash combined organics with 1M HCI (to remove excess ammonia), saturated NaHCOs,
and brine.

o Dry over Na2SOu4, filter, and concentrate.[1]

o Recrystallization: Purify the solid using Ethanol/Water or Toluene/Hexane to yield white
crystalline needles.[1]

Characterization Data (Expected)
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e 'H NMR (400 MHz, DMSO-ds): & 7.60 (br s, 1H, NH), 7.45 (br s, 1H, NH), 7.20-7.30 (m, 2H,
Ar-H), 7.10 (m, 1H, Ar-H), 3.85 (s, 3H, OCHs).[1]

e 1F NMR: ~ -130 ppm (characteristic of ortho-fluorine on benzamide).
e MS (ESI):m/z 170.1 [M+H]*.

Medicinal Chemistry Applications
PARP Inhibition Pharmacophore

The benzamide moiety is the "warhead" for many PARP inhibitors (e.g., Olaparib analogs).[1] It
mimics the nicotinamide ribose of NAD+, the natural substrate of PARP enzymes.[1]

e Binding Mode: The amide oxygen and protons form three critical hydrogen bonds with the
backbone of Gly86 and Ser90 in the PARP-1 active site.[1]

» Role of 2-Fluoro: The fluorine atom locks the conformation via electrostatic repulsion with the
amide oxygen, pre-organizing the molecule for binding.[1] It also blocks metabolic
hydroxylation at the sensitive C2 position.[1]

Fragment-Based Drug Discovery (FBDD)

2-Fluoro-3-methoxybenzamide is an ideal "fragment" for screening libraries:
» Ligand Efficiency: Low molecular weight (<170 Da) allows for high ligand efficiency (LE).

» Vectors for Growth: The methoxy group at C3 can be demethylated to a phenol (C3-OH) for
further functionalization (e.qg., ether linkage to larger scaffolds) without disrupting the primary
binding mode.[1]

Safety & Handling
e Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
» Storage: Store in a cool, dry place under inert atmosphere. Hygroscopic.

o Disposal: Dispose of as hazardous chemical waste.[1] Do not release into drains.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

. 1798731-55-1|4-Fluoro-3-phenoxybenzamide|BLD Pharm [bldpharm.com]

. 2-Fluoro-3-methoxybenzoic acid | CAS 137654-20-7 [daltonresearchmolecules.com]
. 2-FLUORO-3-METHOXYBENZOIC ACID | 137654-20-7 [chemnet.com]

. 2-FLUORO-3-METHOXYBENZOIC ACID | 137654-20-7 [chemicalbook.com]

. 137654-20-7 | 2-Fluoro-3-methoxybenzoic acid [3asenrise.com]

. pdf.benchchem.com [pdf.benchchem.com]

°
~ (o)) ol iy w N -

. 137654-20-7|2-Fluoro-3-methoxybenzoic acid|BLD Pharm [bldpharm.com]

¢ To cite this document: BenchChem. [Technical Whitepaper: 2-Fluoro-3-methoxybenzamide].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3040414/docs#technical-whitepaper-2-fluoro-3-
methoxybenzamide]

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b3040414/docs?utm_src=pdf-body#technical-whitepaper-2-fluoro-3-methoxybenzamide
https://www.bldpharm.com/products/1798731-55-1.html
https://www.bldpharm.com/products/1798731-55-1.html
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2F
https://www.bldpharm.com/products/1798731-55-1.html
https://www.benchchem.com/product/b3040414/docs?utm_src=pdf-body#technical-whitepaper-2-fluoro-3-methoxybenzamide
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.bldpharm.com%2F
https://www.bldpharm.com/products/1798731-55-1.html
https://www.bldpharm.com/products/137654-20-7.html
https://www.daltonresearchmolecules.com/merchant/product/137654-20-7
https://www.chemnet.com/cas/en/137654-20-7/2-FLUORO-3-METHOXYBENZOIC-ACID.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8780164.htm
https://www.3asenrise.com/default/m40a012382.html
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemicalbook.com%2F
https://www.bldpharm.com/products/1798731-55-1.html
https://www.bldpharm.com/products/1798731-55-1.html
https://www.bldpharm.com/products/1798731-55-1.html
https://www.bldpharm.com/products/1798731-55-1.html
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.benchchem.com%2F
https://www.benchchem.com/product/b3040414?utm_src=pdf-custom-synthesis#bc-rfq
https://www.bldpharm.com/products/1798731-55-1.html
https://www.daltonresearchmolecules.com/merchant/product/137654-20-7
https://www.chemnet.com/cas/en/137654-20-7/2-FLUORO-3-METHOXYBENZOIC-ACID.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8780164.htm
https://www.3asenrise.com/default/m40a012382.html
https://pdf.benchchem.com/1590/Technical_Support_Center_Synthesis_of_2_Methyl_3_methoxybenzoyl_chloride.pdf
https://www.bldpharm.com/products/137654-20-7.html
https://www.benchchem.com/product/b3040414/docs#technical-whitepaper-2-fluoro-3-methoxybenzamide
https://www.benchchem.com/product/b3040414/docs#technical-whitepaper-2-fluoro-3-methoxybenzamide
https://www.benchchem.com/product/b3040414/docs#technical-whitepaper-2-fluoro-3-methoxybenzamide
https://www.benchchem.com/product/b3040414/docs#technical-whitepaper-2-fluoro-3-methoxybenzamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3040414?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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